3-Amino-1-(4-bromo-5-methylthiophen-2-yl)-2-methylpropan-1-ol
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Overview
Description
3-Amino-1-(4-bromo-5-methylthiophen-2-yl)-2-methylpropan-1-ol is a chemical compound with the molecular formula C₈H₁₂BrNOS It is characterized by the presence of an amino group, a bromine atom, and a thiophene ring, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-bromo-5-methylthiophen-2-yl)-2-methylpropan-1-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as glacial acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle the bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-bromo-5-methylthiophen-2-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-Amino-1-(4-bromo-5-methylthiophen-2-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological assays.
Mechanism of Action
The mechanism by which 3-Amino-1-(4-bromo-5-methylthiophen-2-yl)-2-methylpropan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and amino groups play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol
- 3-Amino-1-(4-chloro-5-methylthiophen-2-yl)-2-methylpropan-1-ol
- 3-Amino-1-(4-fluoro-5-methylthiophen-2-yl)-2-methylpropan-1-ol
Uniqueness
3-Amino-1-(4-bromo-5-methylthiophen-2-yl)-2-methylpropan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. This makes it distinct from similar compounds with different halogen substitutions, such as chlorine or fluorine, which may exhibit different chemical behaviors and biological activities .
Properties
Molecular Formula |
C9H14BrNOS |
---|---|
Molecular Weight |
264.18 g/mol |
IUPAC Name |
3-amino-1-(4-bromo-5-methylthiophen-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C9H14BrNOS/c1-5(4-11)9(12)8-3-7(10)6(2)13-8/h3,5,9,12H,4,11H2,1-2H3 |
InChI Key |
UROHYYQKQCMEEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C(C(C)CN)O)Br |
Origin of Product |
United States |
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